
Piperaquine tetraphosphate tetrahydrate
Overview
Description
Piperaquine tetraphosphate tetrahydrate is an antimalarial agent that belongs to the class of bisquinolines. It was first synthesized in the 1960s and extensively used in China and Indochina for malaria prophylaxis and treatment . The compound is characterized by its slow absorption and long biological half-life, making it an effective partner drug with artemisinin derivatives, which are fast-acting but have a short biological half-life .
Mechanism of Action
Target of Action
Piperaquine Tetraphosphate Tetrahydrate is an antimalarial agent that is highly active against chloroquine-resistant Plasmodium falciparum and Plasmodium vivax . These parasites are the primary targets of Piperaquine.
Mode of Action
Piperaquine functions by accumulating in the parasite’s digestive vacuole and interfering with the detoxification of heme into hemozoin . This disruption of the detoxification process is what kills the parasites . The exact mechanism of piperaquine’s inhibition of the heme detoxification pathway is unknown but is expected to be similar to that of Chloroquine .
Biochemical Pathways
The primary biochemical pathway affected by Piperaquine is the heme detoxification pathway in Plasmodium parasites . By inhibiting this pathway, Piperaquine prevents the parasites from detoxifying heme, a byproduct of their digestion of host hemoglobin. This leads to the accumulation of toxic heme within the parasite, ultimately resulting in its death .
Pharmacokinetics
Piperaquine is a lipophilic drug, which means it is rapidly absorbed and distributed across much of the body . The drug reaches its maximal concentrations approximately 2 hours after administration . Piperaquine is slowly absorbed and exhibits multiple peaks in its plasma concentration curve, suggestive of enterohepatic recycling occurring alongside the absorption process .
Result of Action
The primary result of Piperaquine’s action is the death of the Plasmodium parasites . By disrupting the heme detoxification pathway, Piperaquine causes the accumulation of toxic heme within the parasite, leading to its death . This makes Piperaquine an effective treatment for malaria, particularly in cases where the parasites are resistant to other antimalarial drugs like Chloroquine .
Action Environment
The efficacy and stability of Piperaquine can be influenced by various environmental factors. For instance, Piperaquine is a lipophilic drug, meaning it can be affected by the lipid content in the body . Additionally, resistance to Piperaquine has been increasingly reported since 2010, particularly in Southeast Asia This suggests that geographical and genetic factors in the parasite populations can influence the drug’s efficacy
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperaquine tetraphosphate tetrahydrate involves the reaction of 7-chloro-4-quinoline with 1,3-bis(4-piperazinyl)propane in the presence of phosphoric acid. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Piperaquine tetraphosphate tetrahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the quinoline rings, affecting the compound’s antimalarial activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield dihydroquinoline derivatives .
Scientific Research Applications
Piperaquine tetraphosphate tetrahydrate has several scientific research applications, including:
Comparison with Similar Compounds
Chloroquine: Another bisquinoline antimalarial agent with a similar mechanism of action but shorter biological half-life.
Mefloquine: A quinoline methanol compound with a different mechanism of action and longer half-life.
Dihydroartemisinin: An artemisinin derivative used in combination with piperaquine for enhanced antimalarial efficacy
Uniqueness: Piperaquine tetraphosphate tetrahydrate is unique due to its long biological half-life and slow absorption, making it an ideal partner drug for fast-acting artemisinin derivatives. This combination provides a synergistic effect, improving treatment efficacy and reducing the risk of resistance development .
Properties
IUPAC Name |
7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;phosphoric acid;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32Cl2N6.4H3O4P.4H2O/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29;4*1-5(2,3)4;;;;/h2-9,20-21H,1,10-19H2;4*(H3,1,2,3,4);4*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCQDGFOKTXHSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl.O.O.O.O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H52Cl2N6O20P4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60238640 | |
| Record name | Piperaquine tetraphosphate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
999.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915967-82-7 | |
| Record name | Piperaquine tetraphosphate hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915967827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperaquine tetraphosphate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline tetraphosphate tetrahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPERAQUINE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/854D7K8LXB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



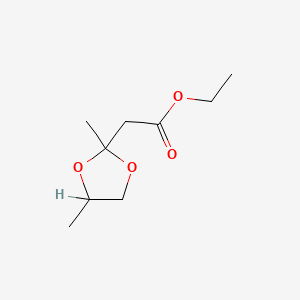
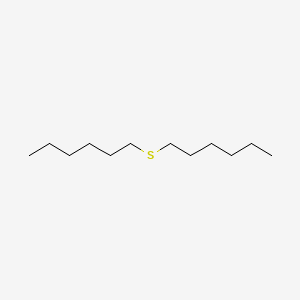


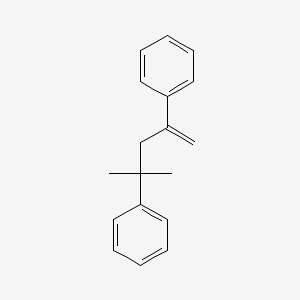

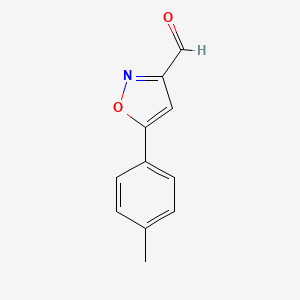


![1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone](/img/structure/B1662026.png)
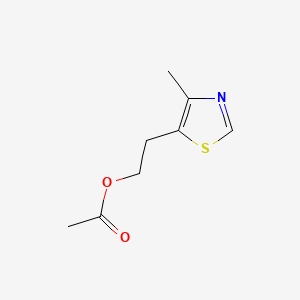

![6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1662030.png)
